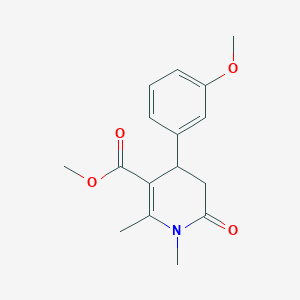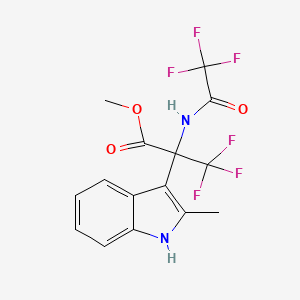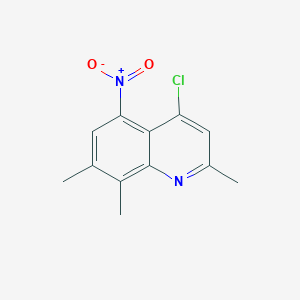![molecular formula C12H11N5O2 B4331208 7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331208.png)
7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
Vue d'ensemble
Description
7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine, commonly known as DMPT, is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMPT is a triazine derivative that has a unique molecular structure, which makes it a promising candidate for use in scientific research. In
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to act on various signaling pathways in the body. DMPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis. DMPT has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by DMPT leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects on the body. In animal studies, DMPT has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes. DMPT has also been shown to reduce lipid accumulation in the liver, which is a common feature of non-alcoholic fatty liver disease. In cancer cells, DMPT has been shown to induce apoptosis and inhibit cell proliferation, which are important factors in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMPT is also highly soluble in water, which makes it easy to administer to animals or cells in culture. However, DMPT has some limitations for use in lab experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its effects. DMPT can also be toxic at high doses, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of DMPT. In medicine, DMPT could be further studied as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, DMPT could be further studied as a feed additive and plant growth regulator to improve crop yield and quality. In material science, DMPT could be further studied as a building block for the synthesis of various organic materials such as polymers and dyes. Additionally, further studies could be conducted to fully understand the mechanism of action of DMPT and its potential side effects.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, DMPT has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. DMPT has also been used as a potential therapeutic agent for the treatment of depression and anxiety disorders. In agriculture, DMPT has been used as a feed additive for livestock to improve growth performance and feed efficiency. DMPT has also been used as a plant growth regulator to improve crop yield and quality. In material science, DMPT has been used as a building block for the synthesis of various organic materials such as polymers and dyes.
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-18-10-4-3-8(5-11(10)19-2)9-6-14-17-7-13-16-12(17)15-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDCTUFTKGZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=NN=CN3N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-b][1,2,4]triazine, 7-(3,4-dimethoxyphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B4331129.png)
![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4331140.png)
![methyl 5'-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4331176.png)
![2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indole-3,4'-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4331179.png)

![10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione](/img/structure/B4331192.png)
![7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331200.png)
![2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4331217.png)




![6-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4331233.png)
